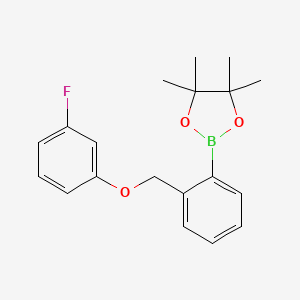

2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C19H22BFO3 and its molecular weight is 328.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target theLanosterol synthase . Lanosterol synthase is an enzyme that plays a crucial role in the biosynthesis of sterols.

Mode of Action

It’s worth noting that compounds with similar structures have been identified as full agonists in vitro . An agonist is a substance that initiates a physiological response when combined with a receptor.

Biochemical Pathways

Similar compounds have been shown to have effects on androgenic tissues and spermatogenesis by suppressing serum concentrations of lh and fsh .

Pharmacokinetics

Similar compounds have shown high binding affinity in vitro .

Result of Action

Similar compounds have shown to suppress lh levels by greater than 50% at doses greater than 01 mg/d, with corresponding decreases in the size of the prostate but increases in the size of levator ani muscle .

Actividad Biológica

2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that belongs to the class of dioxaborolanes. This compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a five-membered ring containing boron and oxygen atoms, along with a phenyl group substituted with a fluorophenoxy moiety. Its chemical formula is C19H22BFO3, with a molecular weight of 328.19 g/mol. The presence of the fluorophenoxy group enhances its reactivity and biological applicability.

As an organoboron compound, this compound is primarily known for its role in Suzuki-Miyaura cross-coupling reactions , which are crucial for forming carbon-carbon bonds in organic synthesis. These reactions are facilitated by the compound's ability to act as a boronate ester, allowing it to participate in nucleophilic substitutions and other transformations under appropriate conditions.

Anticancer Potential

Organoboron compounds have been investigated for their applications in Boron Neutron Capture Therapy (BNCT) . This therapy exploits the unique properties of boron to selectively target cancer cells while sparing healthy tissue. The incorporation of fluorinated phenoxy groups may enhance the selectivity and efficacy of such treatments.

Enzyme Inhibition Studies

Case Studies and Research Findings

- Study on DYRK1A Inhibition : A recent study focused on synthesizing derivatives based on the dioxaborolane structure. The results indicated that these compounds exhibited robust anti-inflammatory and antioxidant properties alongside their enzyme inhibition capabilities .

- Boron Neutron Capture Therapy : Research has shown that compounds similar to this compound can be utilized in BNCT due to their ability to accumulate in tumor tissues selectively.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenoxy)methyl-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Anticancer applications via BNCT |

| 1-(3-Fluorophenyl)-1H-pyrazole derivatives | Structure | DYRK1A inhibition and anti-inflammatory effects |

Propiedades

IUPAC Name |

2-[2-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)17-11-6-5-8-14(17)13-22-16-10-7-9-15(21)12-16/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRGFULYURDJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.